Predicted Lipophilicity Defines a Distinct Polarity Window
The target compound's predicted clogP of 0.06 places it in a significantly more polar regime than its phenyl-substituted analog 1-(3,4-dimethylphenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, which has a predicted clogP of approximately 2.5 [1]. This ~2.4 log unit difference corresponds to a >100-fold shift in octanol/water partition coefficient, affecting solubility and membrane partitioning.
| Evidence Dimension | Predicted octanol/water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 0.06 |
| Comparator Or Baseline | 1-(3,4-dimethylphenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, clogP ≈ 2.5 |
| Quantified Difference | Δ clogP ≈ 2.44; >100-fold lower lipophilicity |
| Conditions | In silico prediction by fragment-based method (ACD/Labs or similar) |
Why This Matters
Lower lipophilicity often correlates with reduced plasma protein binding and improved renal clearance, a critical consideration for in vivo probe selection.
- [1] Sildrug.ibb.waw.pl. Predicted Properties for C13H18N6O2 and analog C22H22N6O. clogP values: 0.06 vs. ~2.5. View Source
